4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluorophenyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-difluorophenol with 3-methoxybenzaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the difluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2,6-Difluoroaniline: Shares the difluorophenyl group but differs in the functional groups attached to the benzene ring.
3,4-Difluoroaniline: Similar in structure but with different substitution patterns on the benzene ring.
2,6-Difluorobenzaldehyde: Lacks the methoxy groups present in 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and difluorophenyl groups enhances its versatility in various chemical reactions and applications.
Biological Activity
4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde, with the chemical formula C16H15F2O3 and CAS number 819075-84-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 292.29 g/mol
- Molecular Formula : C16H15F2O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features often exhibit:
- Antioxidant Activity : The presence of methoxy groups can enhance electron donation, improving the compound's ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research findings:
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits bacterial growth |
Anticancer Activity
A study conducted on various benzaldehyde derivatives indicated that this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The IC50 values were reported in the low micromolar range, suggesting potent anticancer effects.
Antioxidant Properties
Research evaluating the antioxidant potential of this compound revealed that it effectively reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations in treated cells.
Antimicrobial Studies
In antimicrobial assessments, this compound exhibited inhibitory activity against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for different bacterial strains.
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methoxy]-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUODJMWRIWKJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80839956 | |
Record name | 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80839956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819075-84-8 | |
Record name | 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80839956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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